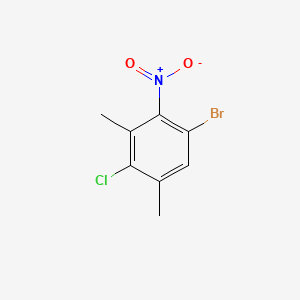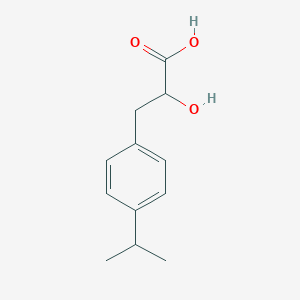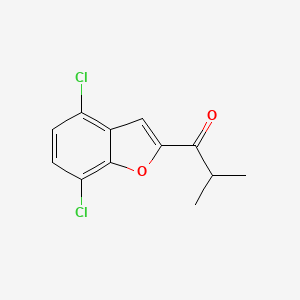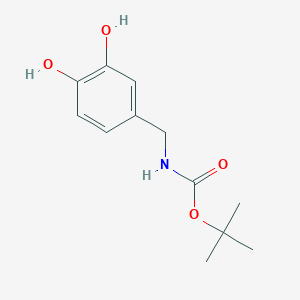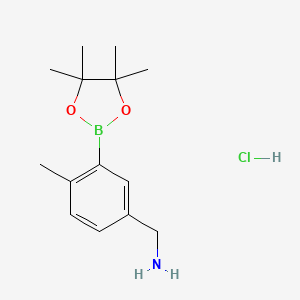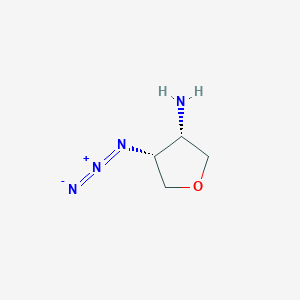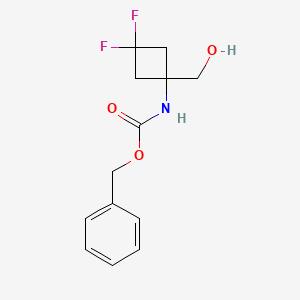
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate is an organic compound that features a cyclobutyl ring substituted with difluoromethyl and hydroxymethyl groups, and a benzyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the difluoromethyl and hydroxymethyl groups. The final step involves the formation of the carbamate linkage with benzyl alcohol. Reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group.
Substitution: The benzyl carbamate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzyl (3,3-difluoro-1-(formyl)cyclobutyl)carbamate.
Reduction: Formation of benzyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. The benzyl carbamate moiety can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclopropyl)carbamate
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclopentyl)carbamate
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate
Uniqueness
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The presence of the difluoromethyl group further enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C13H15F2NO3 |
|---|---|
Molecular Weight |
271.26 g/mol |
IUPAC Name |
benzyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H15F2NO3/c14-13(15)7-12(8-13,9-17)16-11(18)19-6-10-4-2-1-3-5-10/h1-5,17H,6-9H2,(H,16,18) |
InChI Key |
RFCHHUHQXDECJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)

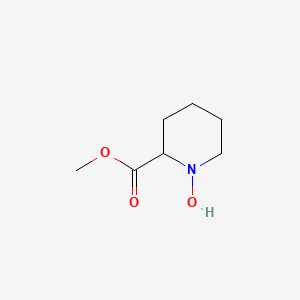

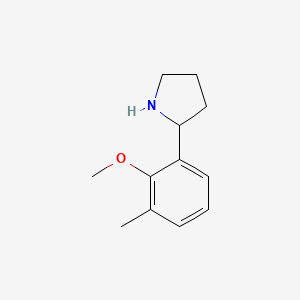
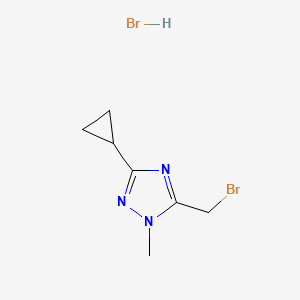
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate](/img/structure/B13501562.png)
